3-Methylhexane-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

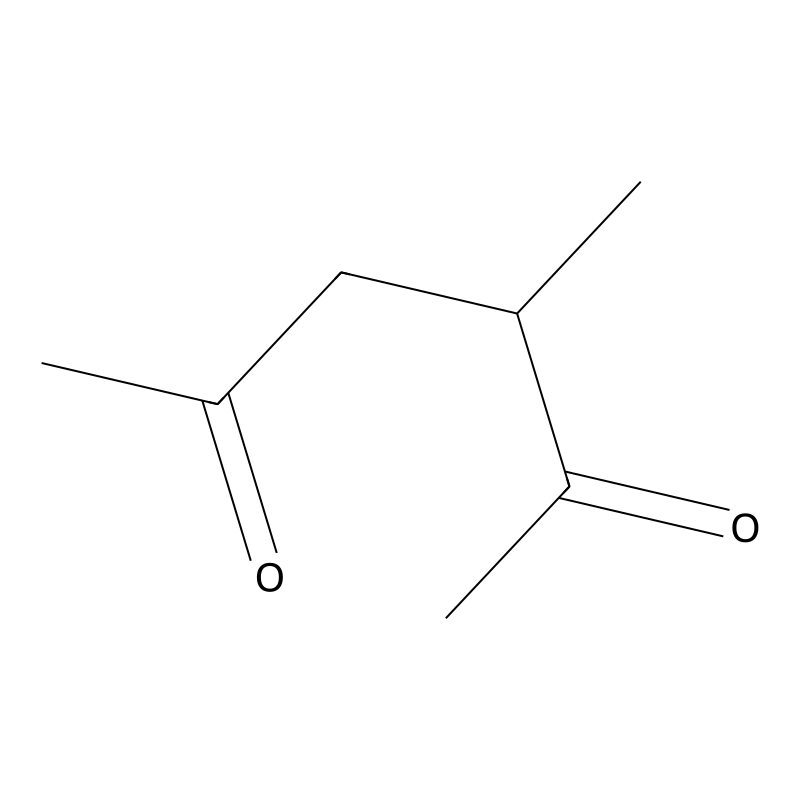

3-Methylhexane-2,5-dione is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of approximately 128.17 g/mol. It is classified as a diketone, characterized by the presence of two carbonyl groups (C=O) in its structure. The compound appears as a colorless liquid and is known for its distinctive odor, which can be described as powerful and buttery . Its systematic name reflects its structure, indicating the position of the methyl group and the carbonyl groups within the hexane chain.

The uniqueness of 3-methylhexane-2,5-dione lies in its specific arrangement of functional groups which influences its reactivity and potential biological effects compared to these similar compounds .

3-Methylhexane-2,5-dione can be synthesized through several methods:

- Oxidation of 3-Methyl-2-pentanone: This method involves treating 3-methyl-2-pentanone with an oxidizing agent to introduce additional carbonyl groups.

- Hydrolysis of Diketone Precursors: Other synthetic routes may involve hydrolysis reactions starting from suitable precursors that contain the diketone structure .

These synthetic strategies are essential for producing 3-methylhexane-2,5-dione for research and industrial applications.

3-Methylhexane-2,5-dione finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Flavoring Agents: Due to its odor profile, it may be utilized in food flavoring and fragrance formulations.

- Research: The compound is used in studies investigating diketone reactivity and neurotoxicity mechanisms.

Its role as a building block in organic synthesis highlights its importance in both academic research and industrial chemistry .

Interaction studies involving 3-methylhexane-2,5-dione primarily focus on its potential neurotoxic effects. Research indicates that compounds with similar structures can interact with biological macromolecules leading to adverse effects. For example:

- Protein Interaction: The formation of adducts with amino acids such as lysine may disrupt normal protein function.

- Neurotoxicity Mechanisms: Studies have shown that related diketones can cause degeneration of peripheral nerves through oxidative stress mechanisms .

These interactions underscore the need for careful handling and assessment of safety when working with this compound.

Several compounds share structural similarities with 3-methylhexane-2,5-dione. These include:

| Compound Name | Formula | Unique Features | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| 2,5-Hexanedione | C₆H₁₀O₂ | Known for its significant neurotoxic effects; a toxic metabolite of hexane. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| 3-Hexene-2,5-dione | C₇H₈O₂ | Contains an alkene functionality; participates in different

Molecular StructureStructural Formula and Representation3-Methylhexane-2,5-dione is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 grams per mole [1] [2]. The compound is classified as a diketone, containing two ketone functional groups positioned at the second and fifth carbon atoms of the hexane chain [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-methylhexane-2,5-dione, reflecting its systematic nomenclature based on the longest carbon chain with appropriate substituent positioning [1] [2]. The structural representation can be expressed through multiple chemical notation systems [1]. The Simplified Molecular Input Line Entry System notation is CC(CC(=O)C)C(=O)C, which provides a linear representation of the molecular connectivity [1]. The International Chemical Identifier string is InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3, offering a standardized computer-readable format for the compound [1]. The corresponding International Chemical Identifier Key is NLLILAUVOOREKR-UHFFFAOYSA-N, serving as a unique molecular identifier [1]. The compound is registered under Chemical Abstracts Service number 4437-50-7, which serves as its primary identification number in chemical databases [1] [3]. The European Community number 224-650-1 and Unique Ingredient Identifier 28Z5BV9ZA2 provide additional regulatory identification codes [1] [5]. Stereochemistry and Isomeric Forms3-Methylhexane-2,5-dione exhibits stereochemical complexity due to the presence of one stereogenic center located at the third carbon atom [1] [4]. This carbon atom is bonded to four different substituents: a methyl group, a hydrogen atom, an acetyl group (at position 2), and a propyl group bearing another ketone functionality (at position 5) [1]. The presence of this asymmetric carbon center results in the existence of two possible enantiomers [1] [4]. The stereochemical analysis reveals that the compound possesses one undefined atom stereocenter, as determined through computational analysis [1]. This characteristic indicates that commercial samples typically exist as racemic mixtures containing equal proportions of both enantiomers [1]. The PubChem database reports zero defined atom stereocenters and one undefined atom stereocenter, confirming the chiral nature of the molecule [1]. The molecular complexity, as calculated using computational methods, is rated at 127, reflecting the structural intricacy arising from the diketone functionality and the presence of the stereogenic center [1]. The compound exhibits no defined bond stereocenters, indicating that stereochemical variation arises solely from the tetrahedral geometry around the third carbon atom [1]. R/S Configuration and ChiralityThe stereochemical assignment of 3-methylhexane-2,5-dione follows the Cahn-Ingold-Prelog priority rules for determining absolute configuration [4] [6]. The stereogenic center at carbon-3 can adopt either R or S configuration depending on the spatial arrangement of the four substituents around the tetrahedral carbon atom [4]. Database entries show separate records for the (3R)-3-methylhexane-2,5-dione enantiomer, indicating recognition of the distinct stereoisomeric forms [4] [6]. The R-enantiomer possesses the International Chemical Identifier InChI=1S/C7H12O2/c1-5(7(3)9)4-6(2)8/h5H,4H2,1-3H3/t5-/m1/s1, which includes stereochemical descriptors that distinguish it from its mirror image [4]. The corresponding International Chemical Identifier Key for the R-enantiomer is NLLILAUVOOREKR-RXMQYKEDSA-N, differing from the racemic mixture identifier [4]. The Simplified Molecular Input Line Entry System representation for the R-enantiomer is CC@HC(=O)C, where the @ symbol indicates the specific three-dimensional configuration [4]. The point group symmetry of 3-methylhexane-2,5-dione is C₁, indicating the absence of any symmetry elements and confirming the chiral nature of the molecule [37]. When enantiomerically pure, each stereoisomer exhibits optical activity, with the ability to rotate plane-polarized light in opposite directions [37]. However, racemic mixtures display no net optical rotation due to the equal and opposite contributions of the two enantiomers [37]. Computational Studies and Molecular ModelingComputational analysis of 3-methylhexane-2,5-dione has been performed using various theoretical methods to determine molecular properties and structural parameters [1] [11]. The exact mass has been calculated as 128.083729621 daltons, providing precise molecular weight determination for analytical applications [1]. The monoisotopic mass value of 128.083729621 daltons confirms the mass of the most abundant isotopic composition [1]. Molecular modeling studies have determined the topological polar surface area to be 34.1 square angstroms, which reflects the accessibility of polar atoms to solvent molecules [1]. The heavy atom count of nine includes all non-hydrogen atoms in the molecular structure [1]. Rotatable bond count analysis reveals three freely rotatable bonds, indicating moderate molecular flexibility [1]. The compound exhibits zero hydrogen bond donors, consistent with the absence of hydroxyl or amine groups in the structure [1]. However, it possesses two hydrogen bond acceptor sites corresponding to the oxygen atoms of the two ketone groups [1]. These computational parameters provide valuable insights into the molecular behavior and potential interactions of 3-methylhexane-2,5-dione in various chemical environments [1]. Three-dimensional conformational analysis indicates that the molecule can adopt multiple spatial arrangements due to rotation around single bonds [2] [21]. The National Institute of Standards and Technology WebBook provides computed three-dimensional structural data files for visualization and further computational studies [2] [21]. Physical PropertiesPhysical State and Appearance3-Methylhexane-2,5-dione exists as a liquid under standard ambient conditions . Based on structural similarities to related diketone compounds, the substance is expected to appear as a colorless to pale yellow liquid . The physical state classification is consistent with the molecular weight and structure, which falls within the typical range for liquid organic compounds at room temperature . The compound belongs to the chemical class of alpha-diketones, which typically exhibit liquid states due to their molecular size and intermolecular interactions . The presence of two carbonyl groups contributes to moderate polarity, influencing the physical appearance and state of the material . Commercial samples are generally supplied in liquid form, facilitating handling and analytical procedures . Melting and Boiling PointsExperimental melting point data for 3-methylhexane-2,5-dione are not available in the current literature [10] [11]. The absence of reported melting point values suggests that the compound may have a melting point below typical measurement ranges or that systematic studies have not been conducted [10]. Comparative analysis with structurally related compounds, such as 2,5-hexanedione, which has a melting point range of -6 to -5 degrees Celsius, suggests that 3-methylhexane-2,5-dione likely exhibits a similarly low melting point [33]. The boiling point of 3-methylhexane-2,5-dione has been estimated using the Joback group contribution method, yielding a predicted value of 466.86 Kelvin, corresponding to approximately 193.6 degrees Celsius [11]. This estimation is based on the structural fragments present in the molecule and their known contributions to boiling point elevation [11]. The calculated boiling point falls within the expected range for seven-carbon diketone compounds [11]. Comparative data from related diketones support the estimated boiling point range [12] [13]. For instance, 3-methylhexane-2,4-dione, a structural isomer, exhibits a boiling point of 175.9 degrees Celsius at 760 millimeters of mercury, providing a reference point for the 2,5-dione isomer [12]. The slightly higher estimated boiling point for the 2,5-dione reflects the different positioning of the ketone groups and their influence on intermolecular interactions [12].Solubility ProfileSpecific solubility data for 3-methylhexane-2,5-dione in various solvents are not extensively documented in the available literature [11]. However, the compound's structural characteristics suggest moderate solubility in polar organic solvents due to the presence of two ketone groups [11]. The XLogP3-AA value of 0.1 indicates relatively balanced hydrophilic and lipophilic properties, suggesting limited but measurable water solubility [1]. Related diketone compounds demonstrate significant solubility in alcohols, ethers, and other polar organic solvents [33]. The 2,5-hexanedione parent compound, for example, is reported as miscible with water, ethyl alcohol, and ether, suggesting that the methyl substitution in 3-methylhexane-2,5-dione may reduce but not eliminate water solubility [33]. The presence of essential oil and perfume material compatibility indicates solubility in hydrophobic organic media [33]. The logarithmic water solubility parameter has been estimated using the Crippen method, yielding a value of -1.07, which corresponds to moderate water solubility [11]. This prediction aligns with the structural expectations for a compound containing both polar ketone groups and nonpolar alkyl chains [11]. The solubility profile is expected to favor organic solvents over aqueous media, consistent with typical diketone behavior [11]. Vapor Pressure and Thermodynamic PropertiesExperimental vapor pressure measurements for 3-methylhexane-2,5-dione are not available in the current literature [11] [21]. However, thermodynamic property estimation using the Joback group contribution method provides predictive values for various parameters [11]. The critical temperature has been estimated at 658.82 Kelvin (385.7 degrees Celsius), indicating the temperature above which the compound cannot exist as a liquid regardless of pressure [11]. The critical pressure has been calculated as 3243.03 kilopascals, representing the pressure required to liquefy the compound at its critical temperature [11]. The critical volume is estimated at 0.433 cubic meters per kilomole, providing insight into the molecular volume under critical conditions [11]. These parameters are essential for understanding the compound's behavior under extreme conditions and for engineering applications [11]. Standard enthalpy of formation in the gas phase has been estimated at -418.25 kilojoules per mole, indicating the energy change associated with forming the compound from its constituent elements [11]. The standard enthalpy of vaporization is calculated at 44.28 kilojoules per mole, representing the energy required to convert liquid to vapor at standard conditions [11]. The standard enthalpy of fusion is estimated at 13.56 kilojoules per mole, reflecting the energy needed for melting [11]. Heat capacity in the gas phase at 25 degrees Celsius has been estimated at 233.52 joules per mole per Kelvin, indicating the compound's thermal energy storage capacity [11]. The Gibbs free energy of formation is calculated at -252.22 kilojoules per mole, providing information about the thermodynamic stability of the compound [11]. LogP and Related Partition CoefficientsThe octanol-water partition coefficient for 3-methylhexane-2,5-dione has been calculated using computational methods [1] [11]. The XLogP3-AA algorithm yields a value of 0.1, indicating relatively balanced partitioning between octanol and aqueous phases [1]. This low positive value suggests slight preference for the organic phase while maintaining significant water interaction capability [1]. The Crippen method provides an alternative calculation of the logarithmic octanol-water partition coefficient, yielding a value of 1.191 [11]. This slightly higher value still indicates moderate lipophilicity with substantial hydrophilic character [11]. The difference between computational methods reflects the sensitivity of partition coefficient predictions to the specific algorithm and parameter sets used [11]. McGowan volume calculations provide a molecular volume parameter of 112.630 milliliters per mole, which contributes to partition coefficient estimations [11]. This volume parameter reflects the space occupied by the molecule and influences its distribution behavior between different phases [11]. The relatively small molecular volume is consistent with the moderate partition coefficients observed [11]. Partition coefficient data are crucial for understanding the compound's behavior in biological systems, environmental fate, and separation processes [24]. The balanced hydrophilic-lipophilic properties suggest potential for both aqueous and organic phase interactions, making the compound suitable for various applications requiring moderate polarity [24]. Refractive Index and Optical PropertiesExperimental refractive index data for 3-methylhexane-2,5-dione are not available in the published literature [10] [11]. The absence of reported optical property measurements represents a gap in the current knowledge base for this compound [15]. Comparative analysis with structural analogs may provide estimated values, but direct experimental determination remains necessary for accurate characterization [15]. Related diketone compounds typically exhibit refractive indices in the range of 1.41 to 1.45, based on structural similarity and molecular composition [12]. The 3-methylhexane-2,4-dione isomer, for example, has a reported refractive index of 1.411, providing a reference point for the 2,5-dione derivative [12]. The specific positioning of ketone groups and the methyl substituent may influence the exact refractive index value [12].Optical activity measurements are complicated by the typical occurrence of the compound as a racemic mixture [1] [4]. Individual enantiomers would be expected to exhibit equal and opposite optical rotation values, while racemic samples show no net rotation [4]. Determination of specific rotation values would require separation of enantiomers or asymmetric synthesis of individual stereoisomers [4]. The molecular refractive power can be estimated using computational methods based on atomic contributions and molecular structure [28]. For comparison, 3-methylhexane exhibits a molecular refractive power of 34.33 milliliters per mole, providing a baseline for related compounds [28]. The presence of carbonyl groups in 3-methylhexane-2,5-dione would be expected to increase the refractive power relative to the saturated hydrocarbon analog [28]. Chemical PropertiesReactivity of Carbonyl GroupsThe two ketone functional groups in 3-methylhexane-2,5-dione exhibit characteristic carbonyl reactivity patterns typical of diketone compounds [16] [17]. Each carbonyl carbon serves as an electrophilic site, susceptible to nucleophilic attack by various reagents including hydrides, organometallic compounds, and nitrogen-containing nucleophiles [16]. The positioning of the ketone groups at the 2 and 5 positions allows for both independent reactivity and potential intramolecular interactions [16]. Reduction reactions of the carbonyl groups can proceed using standard reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding diol products . The stereochemical outcome of such reductions depends on the specific reducing conditions and the presence of the existing chiral center at carbon-3 . Selective reduction of individual ketone groups may be achievable through careful choice of reducing agent and reaction conditions . Condensation reactions represent another important class of carbonyl reactivity for this compound [16]. The methylene groups adjacent to each ketone (alpha positions) contain acidic hydrogen atoms that can participate in aldol-type condensations [16]. Intramolecular aldol reactions are particularly significant for diketones with appropriate chain lengths, potentially leading to cyclization products [16]. Treatment with base can promote enolate formation and subsequent intramolecular attack on the second carbonyl group, forming five-membered ring systems [16]. The compound can undergo typical carbonyl addition reactions with amines to form imines or with alcohols under acidic conditions to yield acetals . The presence of two reactive sites allows for the formation of bis-adducts under appropriate conditions . Oxidation of the carbonyl groups to carboxylic acids is possible using strong oxidizing agents, though this would require harsh conditions due to the already oxidized nature of ketones . Acidity and Basicity Parameters3-Methylhexane-2,5-dione exhibits acidic properties due to the presence of methylene groups adjacent to the carbonyl functionalities [17] [18]. The hydrogen atoms on carbons adjacent to ketone groups (alpha positions) are significantly more acidic than typical alkyl hydrogen atoms due to stabilization of the resulting enolate anions [17]. The compound contains multiple alpha-hydrogen sites: the methyl group at position 1, the methylene group at position 4, and the methyl group at position 6 [17]. The acidity of alpha-hydrogens in diketone systems is enhanced compared to monoketone compounds due to the electron-withdrawing effects of multiple carbonyl groups [18]. While specific pKa values for 3-methylhexane-2,5-dione are not reported in the literature, comparison with related beta-diketones suggests enhanced acidity [18]. For reference, compounds such as Meldrum's acid exhibit pKa values around 4.97 due to similar electron-withdrawing effects and resonance stabilization [18].The compound demonstrates virtually no basic character, as ketones are very weak bases with typical pKa values for their conjugate acids well below zero [17]. The carbonyl oxygen atoms can serve as weak Lewis bases, accepting electron pairs from strong Lewis acids, but this interaction is limited compared to more basic functional groups [17]. The electron-withdrawing nature of the carbonyl groups further reduces any basic character that might be present [17]. Enolate formation represents the primary manifestation of the compound's acidic properties [17]. Treatment with strong bases such as lithium diisopropylamide or sodium hydride can deprotonate the alpha positions, generating nucleophilic enolate species [17]. These enolates can subsequently participate in various synthetic transformations including alkylation, acylation, and condensation reactions [17]. Stability and Decomposition PathwaysThe thermal stability of 3-methylhexane-2,5-dione follows patterns typical of organic diketone compounds [35]. Based on studies of structurally related molecules, the compound is expected to maintain stability at ambient temperatures and moderate heating conditions [35]. Thermal decomposition typically begins at temperatures exceeding 250 degrees Celsius, consistent with the relatively stable nature of ketone functional groups [35]. Decomposition pathways under thermal stress involve several competing mechanisms [35]. Radical-mediated processes dominate at higher temperatures, involving homolytic cleavage of carbon-carbon and carbon-hydrogen bonds [35]. The presence of multiple carbonyl groups can facilitate decarbonylation reactions, leading to the loss of carbon monoxide and formation of shortened carbon chains [35]. Alpha-cleavage adjacent to carbonyl groups represents another significant decomposition pathway [35]. Chemical stability under normal storage conditions is generally high for diketone compounds [35]. The compound should remain stable in the presence of air and moisture at room temperature, though prolonged exposure to strong acids or bases may promote condensation or hydrolysis reactions [35]. Light sensitivity is minimal for simple aliphatic ketones, though prolonged ultraviolet exposure may initiate photochemical reactions [35]. Oxidative stability is enhanced compared to compounds containing easily oxidizable functional groups such as alcohols or alkenes [35]. The ketone groups are already in an oxidized state, making further oxidation unlikely under mild conditions [35]. However, strong oxidizing agents can promote cleavage reactions or oxidation of the carbon skeleton itself [35]. Storage under inert atmosphere is recommended for long-term preservation of high purity samples [35]. Tautomerism and Keto-Enol Equilibria3-Methylhexane-2,5-dione exhibits keto-enol tautomerism characteristic of compounds containing carbonyl groups with adjacent hydrogen atoms [17] [20]. Each ketone functional group can potentially form an enol tautomer through migration of an alpha-hydrogen to the carbonyl oxygen [17]. The equilibrium between keto and enol forms is typically heavily favored toward the keto form for simple aliphatic ketones [17]. Enolization constants for related ketone compounds provide insight into the expected tautomeric behavior [17]. Acetone exhibits a keto-enol equilibrium constant of approximately 5.12 × 10⁻⁷, indicating that the enol form constitutes a very small fraction of the total population [17]. The presence of two ketone groups in 3-methylhexane-2,5-dione provides multiple sites for enolization, though each site behaves somewhat independently [17]. The enol form of 3-methylhexane-2,5-dione would contain a carbon-carbon double bond adjacent to a hydroxyl group [17]. This tautomer is typically less stable than the keto form due to the preference for carbon-oxygen double bonds over carbon-carbon double bonds in simple systems [17]. However, specific structural features or environmental conditions can sometimes stabilize enol forms [17]. Intramolecular hydrogen bonding can play a role in stabilizing enol tautomers when geometric constraints allow for favorable interactions [17] [20]. In the case of 3-methylhexane-2,5-dione, the spatial separation between ketone groups may limit such stabilizing interactions [20]. The compound does not possess the optimal geometry for forming stable chelated enol structures common in beta-diketones [20]. Complex Formation Properties3-Methylhexane-2,5-dione demonstrates potential for metal complex formation through coordination of its carbonyl oxygen atoms [23] [27]. The two ketone groups can serve as Lewis base sites, donating electron pairs to metal centers in coordination complexes [23]. The spatial arrangement of the donor atoms influences the types of complexes that can be formed and their geometric preferences [23]. The compound can act as a bidentate ligand when both carbonyl groups coordinate to the same metal center [23] [27]. This chelation mode requires the molecule to adopt a conformation that positions both oxygen atoms appropriately for simultaneous coordination [27]. The flexibility of the carbon chain between the ketone groups facilitates such conformational adjustments [27]. Studies on related diketone systems demonstrate the formation of stable metal complexes with various transition metals and lanthanides [23] [27]. Europium complexes of similar diketone ligands have been investigated for their luminescent properties, suggesting potential applications in materials science [27]. The coordination environment and photophysical properties depend on the specific metal ion and any additional ligands present [27]. Complex formation can be studied using liquid-liquid extraction methods to determine binding constants and stoichiometries [31]. The stability of resulting complexes varies with the metal ion, with hard metal centers typically forming stronger interactions with the hard oxygen donor atoms of the ketone groups [31]. Spectroscopic techniques including nuclear magnetic resonance and infrared spectroscopy provide valuable information about coordination modes and complex structures [31].

XLogP3 0.1

Other CAS

4437-50-7

Dates

Last modified: 02-18-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|